molecular formula C14H10N4O2 B5632528 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole

1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole

Cat. No. B5632528
M. Wt: 266.25 g/mol
InChI Key: CDJKPYLEBBSTGR-UHFFFAOYSA-N
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Description

Compounds like “1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole” belong to a class of organic compounds known as nitrophenols . These compounds typically have a nitro group (-NO2) and a phenol group (a benzene ring with a hydroxyl group, -OH) in their structure .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nitration, where a nitro group is introduced into a molecule . For instance, 4-nitrophenol can be prepared by nitration of phenol using dilute nitric acid .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR, FTIR, ES-MS, and UV spectroscopy . These techniques can provide information about the compound’s crystal system, bond lengths, and other structural details .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include reduction reactions. For example, the reduction of 4-nitrophenol to 4-aminophenol is a commonly studied reaction .


Physical And Chemical Properties Analysis

Nitrophenols are typically slightly yellow, crystalline materials . They often show polymorphism, meaning they can exist in different crystalline forms . In solution, they can exhibit properties like color changes depending on the pH .

Scientific Research Applications

Antimicrobial Agent Synthesis

The structural framework of 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole serves as a precursor in the synthesis of various antimicrobial agents. Researchers have utilized similar compounds to create 1,3,4-thiadiazole derivatives, which exhibit potent antimicrobial properties . These derivatives have been tested against a range of bacterial strains, including E. coli, B. mycoides, and C. albicans, with some compounds showing superior efficacy compared to others.

Development of Antibacterial Metal Complexes

This compound has also been used to develop novel metal (II) complexes with enhanced antibacterial activity. For instance, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes have shown significant antibacterial effects, outperforming both the parent ligand and standard drugs in inhibitory tests against bacteria like S. aureus and E. coli . The metal complex with Zn-metal, in particular, demonstrated remarkable activity.

Organic Synthesis Reagent

In organic chemistry, 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole can be employed as a reagent for the synthesis of various organic compounds. A notable application is its use in the multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, which is a preferred reagent for producing 1-alkyl-4-formyltriazoles . These compounds are valuable for further chemical transformations in medicinal chemistry.

Anthelmintic and Anti-Arthropodal Activities

Compounds with the 1,3,4-thiadiazole structure, which can be synthesized from 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole, have been recognized for their biological properties, including anthelmintic and anti-arthropodal activities . These activities make them suitable for pharmaceutical applications aimed at treating parasitic infections.

Fungicidal and Antisarcoptic Applications

The same class of 1,3,4-thiadiazole derivatives also exhibits fungicidal and antisarcoptic activities, which are crucial for developing treatments against fungal infections and scabies, respectively . The effectiveness of these compounds in such applications underscores the versatility of 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole as a starting material in pharmaceutical synthesis.

Pharmaceutical and Industrial Applications

Finally, the broad spectrum of biological properties associated with derivatives of 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole extends to various pharmaceutical and industrial applications. These compounds are integral in the synthesis of nitrogen, oxygen, sulfur, and selenium-containing compounds, which are widely used in medicinal chemistry for drug development .

Mechanism of Action

The mechanism of action for these compounds can vary widely depending on their specific structure and the context in which they are used. For example, some nitrophenol derivatives have been used as precursors in the synthesis of pharmaceuticals .

Safety and Hazards

Nitrophenols are considered hazardous. They can cause skin and eye irritation and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds .

properties

IUPAC Name

1-(4-nitrophenyl)-5-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJKPYLEBBSTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319898
Record name 1-(4-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Nitrophenyl)-5-phenyltriazole

CAS RN

1225-76-9
Record name 1-(4-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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